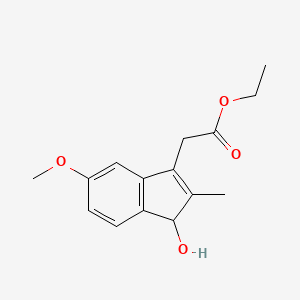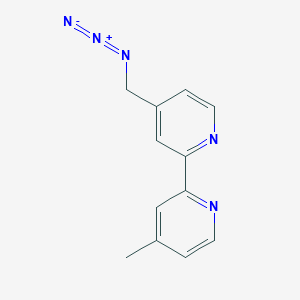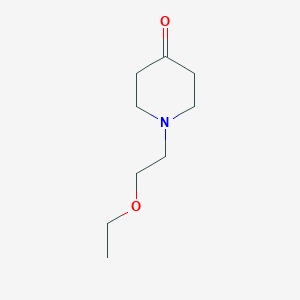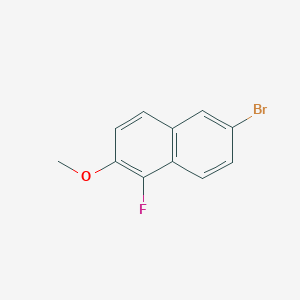![molecular formula C11H18O3 B14255370 [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate CAS No. 168569-36-6](/img/structure/B14255370.png)
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with a hydroxymethyl group and a prop-2-enoate (acrylate) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to minimize the need for catalyst separation and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or thioesters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In polymer chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate can be used as a monomer in the synthesis of acrylic polymers. These polymers can exhibit unique mechanical and thermal properties due to the presence of the cyclohexane ring.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: In medicinal chemistry, this compound derivatives can be explored for their pharmacological activities. The presence of the hydroxymethyl and ester groups can influence the compound’s bioavailability and metabolic stability.
Industry: The compound can be used in the production of specialty coatings and adhesives. Its ability to undergo polymerization makes it suitable for creating materials with specific properties such as flexibility, durability, and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate depends on its specific application. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the prop-2-enoate group reacts with initiators to form polymer chains. In biological systems, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methylcyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but lacking the hydroxymethyl and ester groups.
Cyclohexylmethanol: Contains a cyclohexane ring with a hydroxymethyl group but lacks the ester functionality.
Cyclohexylmethyl acrylate: Similar to [1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate but without the hydroxymethyl group.
Uniqueness: The presence of both the hydroxymethyl and ester groups in this compound provides unique reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in polymer synthesis, medicinal chemistry, and material science compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
168569-36-6 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
[1-(hydroxymethyl)cyclohexyl]methyl prop-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-2-10(13)14-9-11(8-12)6-4-3-5-7-11/h2,12H,1,3-9H2 |
InChI-Schlüssel |
KKVKUNIBLLLFHA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1(CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)



![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)


![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14255333.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)



![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
